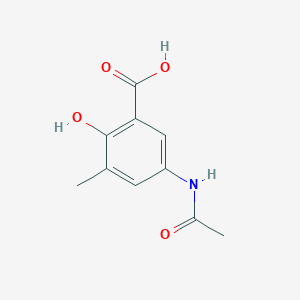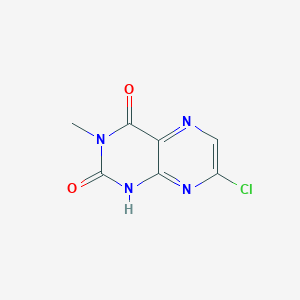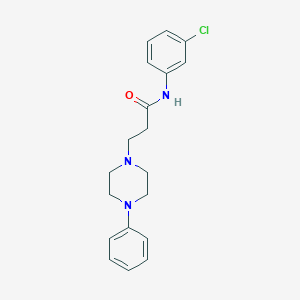![molecular formula C18H14Cl2N6 B246492 N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation. In
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves the inhibition of kinases. This compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to their substrates. This, in turn, leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine in lab experiments is its specificity towards kinases. This compound has been shown to selectively inhibit certain kinases, making it a useful tool for studying specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine. One potential direction is the development of new cancer therapies based on this compound. Another direction is the study of the compound's anti-inflammatory and anti-angiogenic properties for the treatment of various diseases such as arthritis and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects and maximize its therapeutic potential.
Synthesemethoden
The synthesis of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves a series of chemical reactions. The starting material for the synthesis is 3,4-dichlorobenzylamine, which is reacted with 5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine in the presence of a suitable catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been extensively studied for its potential applications in biomedical research. One of the most promising applications of this compound is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of kinases can lead to the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Molekularformel |
C18H14Cl2N6 |
|---|---|
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14Cl2N6/c1-11-8-16(22-10-12-2-3-14(19)15(20)9-12)26-18(23-11)24-17(25-26)13-4-6-21-7-5-13/h2-9,22H,10H2,1H3 |
InChI-Schlüssel |
BVABFQDHHCCBBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Kanonische SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)

![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
